1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)- has shown potential therapeutic applications in various scientific research studies. It has been found to have antiviral activity against HIV-1 and other retroviruses. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)- involves the inhibition of reverse transcriptase, an enzyme that plays a crucial role in the replication of retroviruses such as HIV-1. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)- include the inhibition of reverse transcriptase, which leads to the prevention of viral replication. The compound has also been found to inhibit the growth of cancer cells, although the exact mechanism of action in this context is not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)- in lab experiments is its potential therapeutic applications. It has been found to be effective against HIV-1 and other retroviruses, as well as cancer cells. However, a limitation of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)-. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of the compound's potential therapeutic applications in the treatment of other viral infections and diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound in inhibiting the growth of cancer cells.
Synthesis Methods
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)-)- involves the reaction of 6-(methylamino)-9H-purin-9-yl)-1,3-oxathiolane-2-methanol with a trans-selective catalyst. The reaction is carried out under specific conditions, and the product is purified through chromatography.
properties
CAS RN |
149819-63-6 |
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Product Name |
1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-trans)- |
Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[(2S,5S)-5-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)15(5-14-8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7-/m0/s1 |
InChI Key |
QFAQTIDGHOEKQI-BQBZGAKWSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3CS[C@H](O3)CO |
SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO |
Other CAS RN |
149819-63-6 |
Origin of Product |
United States |
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